

Application Notes and Protocols for (E)-Metominostrobin in Plant Pathology Research

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Compound of Interest

Compound Name: (E)-Metominostrobin

Cat. No.: B1676514

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These application notes provide a comprehensive overview of the use of **(E)-Metominostrobin**, a strobilurin fungicide, in plant pathology research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in both in vitro and in vivo settings.

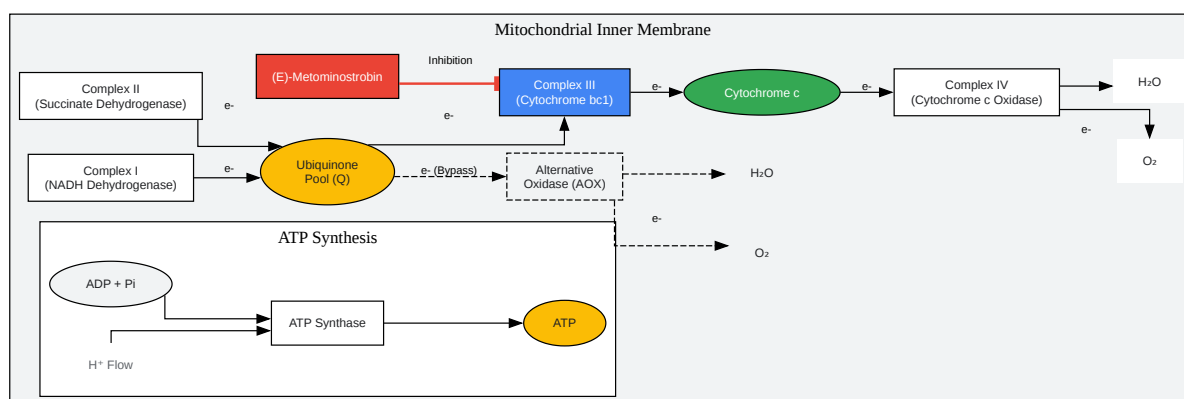
Introduction to (E)-Metominostrobin

(E)-Metominostrobin is a synthetic fungicide belonging to the Quinone outside Inhibitor (QoI) class, also known as strobilurins.^[1] It exhibits broad-spectrum activity against a range of fungal plant pathogens by targeting mitochondrial respiration.^[2] Its primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial electron transport chain.^{[1][3]} This disruption halts ATP synthesis, leading to energy deficiency and ultimately, fungal cell death.^{[1][3]} **(E)-Metominostrobin** is particularly effective against rice blast, caused by *Magnaporthe oryzae*, and sheath blight, caused by *Rhizoctonia solani*.

Mechanism of Action: Inhibition of Fungal Respiration

(E)-Metominostrobin acts as a potent and specific inhibitor of the fungal respiratory chain. It binds to the Qo (Quinone outside) site of the cytochrome bc1 complex, which is a critical component of mitochondrial Complex III.^{[1][3]} This binding event blocks the transfer of

electrons from ubiquinol to cytochrome c1, thereby disrupting the electron transport chain.[3] The consequences of this inhibition are twofold: a cessation of ATP production through oxidative phosphorylation and an increase in the production of reactive oxygen species (ROS), which can lead to cellular damage. Some fungal species can develop resistance to QoI fungicides through mutations in the cytochrome b gene, which reduces the binding affinity of the fungicide, or by inducing an alternative oxidase (AOX) pathway to bypass the blocked site in the respiratory chain.[1]



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Caption: Mechanism of **(E)-Metominostrobin** action on the fungal mitochondrial respiratory chain.

Quantitative Data Summary

The following table summarizes the efficacy of **(E)-Metominostrobin** against key plant pathogens from various research studies.

Pathogen	Host Plant	Study Type	Parameter	Value	Reference
Magnaporthe oryzae	Rice (Oryza sativa)	Field Trial	Leaf Blast Reduction (%)	77.80	[4]
Magnaporthe oryzae	Rice (Oryza sativa)	Field Trial	Neck Blast Reduction (%)	45.68	[4]
Magnaporthe oryzae	Rice (Oryza sativa)	Field Trial	Grain Yield Increase (%)	75.32	[4]
Rhizoctonia solani	Rice (Oryza sativa)	In Vitro	EC ₅₀ (Oxygen Consumption)	1.8 μ M	[5]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol is adapted for determining the half-maximal effective concentration (EC₅₀) of **(E)-Metominostrobin** against filamentous fungi using a broth microdilution method.

4.1.1. Materials

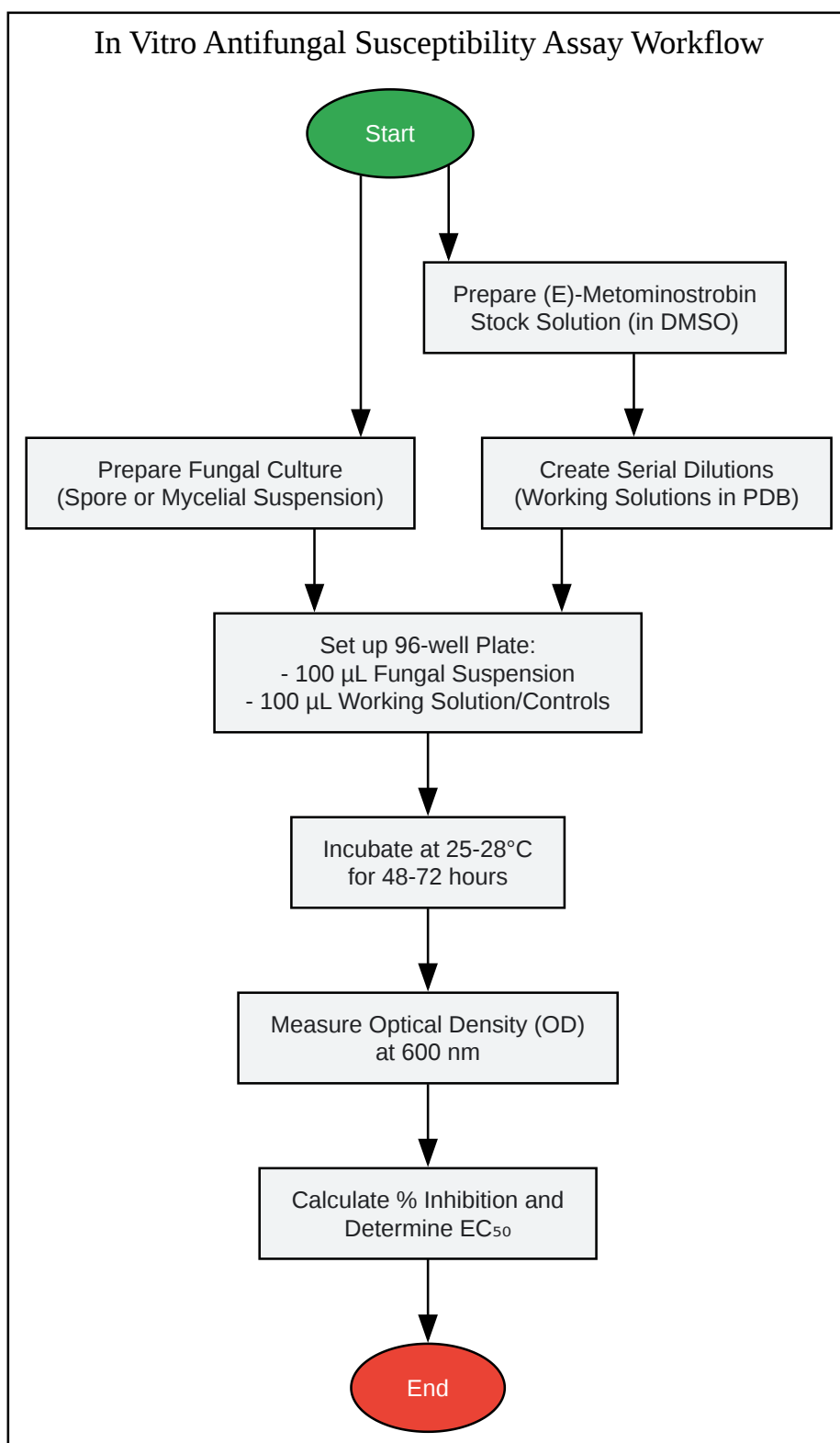
- **(E)-Metominostrobin** (analytical grade)
- Dimethyl sulfoxide (DMSO)
- Fungal isolate (e.g., Magnaporthe oryzae, Rhizoctonia solani)
- Potato Dextrose Agar (PDA) plates
- Potato Dextrose Broth (PDB)
- Sterile, 96-well flat-bottom microplates
- Spectrophotometer or microplate reader

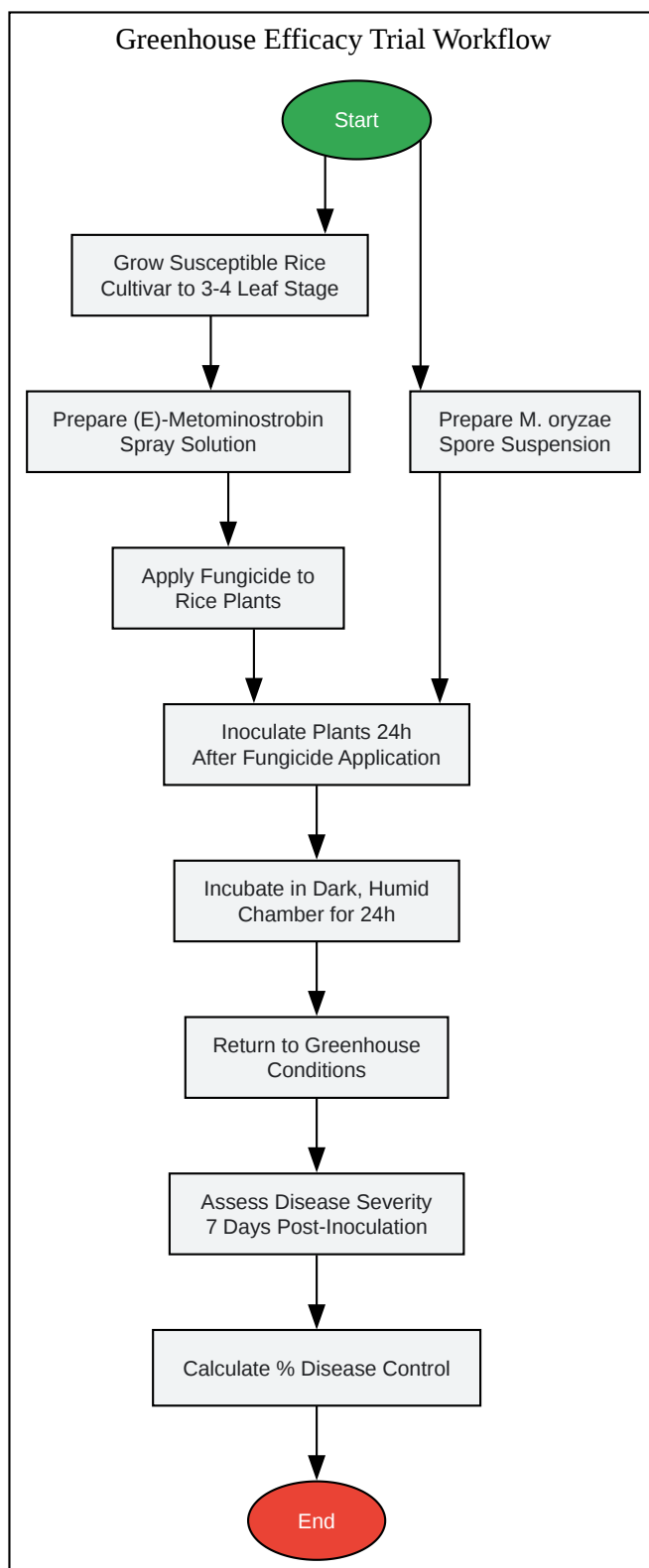
- Sterile distilled water
- Hemocytometer or similar cell counting device

4.1.2. Protocol

- Fungal Culture Preparation:
 1. Culture the fungal isolate on PDA plates at 25-28°C until sufficient mycelial growth is observed.
 2. To prepare a spore suspension (for sporulating fungi like *M. oryzae*), flood the surface of the agar plate with sterile distilled water and gently scrape the surface with a sterile loop. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1×10^5 spores/mL using a hemocytometer.
 3. For non-sporulating fungi like *R. solani*, create a mycelial suspension by homogenizing a small piece of mycelial mat from the edge of an actively growing colony in sterile PDB.
- Preparation of **(E)-Metominostrobin** Stock and Working Solutions:
 1. Prepare a 10 mg/mL stock solution of **(E)-Metominostrobin** in DMSO.
 2. Perform serial dilutions of the stock solution in PDB to create working solutions at twice the desired final concentrations (e.g., if the final desired concentrations are 0.1, 1, 10, and 100 µg/mL, prepare 0.2, 2, 20, and 200 µg/mL working solutions).
- Assay Setup:
 1. In a 96-well microplate, add 100 µL of the fungal spore or mycelial suspension to each well.
 2. Add 100 µL of the appropriate **(E)-Metominostrobin** working solution to the wells.
 3. Include the following controls:
 - Positive Control: 100 µL of fungal suspension + 100 µL of PDB.

- Negative Control (Blank): 200 µL of PDB.
- Solvent Control: 100 µL of fungal suspension + 100 µL of PDB containing the same concentration of DMSO as the highest concentration of the fungicide tested.
- Incubation and Data Collection:
 1. Incubate the microplate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
 2. Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.
 3. Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = $100 - \left[\frac{(OD_{\text{test}} - OD_{\text{blank}})}{(OD_{\text{positive_control}} - OD_{\text{blank}})} \times 100 \right]$
 4. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the **(E)-Metominostrobin** concentration and fitting the data to a dose-response curve.





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